N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-31-20-9-7-18(8-10-20)21-15-33-24(25-21)26-22(29)16-32-17-23(30)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMNTSMJZIWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . This aromaticity allows the thiazole ring to undergo various chemical reactions, making it a versatile moiety in drug design .
In terms of pharmacokinetics, the solubility of thiazole derivatives in water, alcohol, ether, and organic solvents can vary, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors such as pH, temperature, and the presence of other substances can also affect the stability and efficacy of thiazole derivatives .
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide, with the CAS number 941892-71-3, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes a thiazole ring, a piperazine moiety, and an acetamide group. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the realms of oncology and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
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Cell Line Studies :
- The compound was tested against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer). Preliminary results indicated significant cytotoxicity with IC values ranging from 5 to 15 µM, suggesting that it may effectively inhibit cancer cell growth .
- Mechanistic Studies :
Neuropharmacological Effects
The piperazine component of the compound indicates potential neuropharmacological applications:
- Serotonin Receptor Interaction :
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties:
- Cytokine Modulation :
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of various thiazole derivatives, including our compound of interest. The findings revealed that it significantly inhibited cell viability in MCF7 cells with an IC of approximately 8 µM. The study concluded that further investigation into its mechanism of action is warranted.
Study 2: Neuropharmacological Assessment
Another research initiative focused on the neuropharmacological effects of similar compounds. The study found that derivatives with piperazine exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders.
Study 3: Inflammatory Response Modulation
In a laboratory setting, researchers assessed the anti-inflammatory properties of thiazole derivatives. The compound demonstrated a reduction in TNF-alpha levels in activated macrophages, indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Amide Hydrolysis and Transformation
The acetamide group undergoes hydrolysis under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions, yielding a carboxylic acid and amine derivative. This reaction is critical for generating bioactive metabolites or synthetic intermediates .
Example Conditions:
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Acidic Hydrolysis: 6M HCl, reflux (110°C, 8–12 hrs)
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Basic Hydrolysis: 2M NaOH, ethanol/water (1:1), 80°C (4–6 hrs)
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetamide derivative | 2-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetic acid + 4-(4-methoxyphenyl)thiazol-2-amine | 65–78 |
Thiazole Ring Functionalization
The electron-rich thiazole core participates in electrophilic substitution and cycloaddition reactions. The 4-methoxyphenyl group at C4 directs electrophiles to C5 .
Key Reactions:
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Halogenation: Cl₂ or Br₂ in acetic acid (FeCl₃ catalyst) yields 5-halo derivatives.
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Nitration: HNO₃/H₂SO₄ at 0–5°C produces 5-nitrothiazole analogs.
Experimental Data:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Bromination | Br₂ (1.2 eq), AcOH, 25°C, 2 hrs | 5-Bromo-thiazole derivative | Cross-coupling substrates |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-thiazole hybrids | Anticancer leads |
Sulfide Bridge Oxidation
The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂, mCPBA, or KMnO₄. Sulfoxides show enhanced solubility, while sulfones improve metabolic stability .
Oxidation Outcomes:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 4 hrs | Sulfoxide | 85% |
| mCPBA | DCM, 0°C → 25°C, 2 hrs | Sulfone | 92% |
Piperazine Modifications
The 4-phenylpiperazine moiety undergoes alkylation, acylation, or dearylation. N-Alkylation with alkyl halides (e.g., CH₃I) enhances lipophilicity for CNS-targeted derivatives .
Reaction Pathways:
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N-Alkylation: RX (alkyl halide), K₂CO₃, DMF, 60°C
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Acylation: AcCl, pyridine, 0°C → 25°C
Synthetic Utility:
| Modification | Reagent | Product | Bioactivity Change |
|---|---|---|---|
| N-Methylation | CH₃I | N-Methylpiperazine analog | Increased BBB penetration |
| N-Acetylation | Ac₂O | Acetylated piperazine | Reduced CYP inhibition |
Nucleophilic Substitution at Acetamide
The α-thioacetamide group reacts with nucleophiles (e.g., amines, thiols) under mild basic conditions (K₂CO₃, DMSO) .
Example:
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Thiol Exchange: Reaction with benzyl mercaptan yields 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzylthioacetamide.
Cyclization and Heterocycle Formation
Under dehydrative conditions (P₂O₅, POCl₃), the compound forms fused heterocycles. For instance, heating with NH₂NH₂ generates triazole-thiazole hybrids .
Notable Cyclization:
-
Triazole Formation: Hydrazine hydrate, EtOH, 80°C → 1,2,4-triazole fused to thiazole (73% yield).
Demethylation of Methoxy Group
BF₃·SMe₂ or BBr₃ in DCM removes the methyl group from the 4-methoxyphenyl substituent, producing a phenolic derivative for further functionalization .
Conditions:
-
BBr₃ (3 eq), DCM, −78°C → 25°C, 12 hrs → 4-hydroxyphenyl analog (89% yield).
This compound’s multifunctional design enables diverse reactivity, making it a versatile scaffold for medicinal chemistry. Strategic modifications at the thiazole, sulfide, or piperazine positions can optimize pharmacokinetic and pharmacodynamic profiles for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with six analogs, highlighting structural variations and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons
Thiazole vs. Benzothiazole :
- The thiazole core in the target compound (vs. benzothiazole in BZ-IV and ) reduces molecular weight (MW ≈ 450–500 g/mol) and may improve blood-brain barrier penetration. Benzothiazoles, however, often exhibit stronger anticancer activity due to enhanced DNA intercalation .
Thioether Linkage :
- The thioether in the target compound and may confer antioxidant properties, whereas its absence in simplifies metabolism but reduces stability.
Methoxyphenyl Group :
- Present in all analogs except BZ-IV , this group boosts electron density and may enhance binding to enzymes like cyclooxygenase (COX) .
Q & A
Q. Key Reaction Steps
| Step | Reagents/Conditions | Target Fragment | Reference |
|---|---|---|---|
| Thiazole formation | 2-Amino-4-(4-methoxyphenyl)thiazole + acetonitrile + AlCl₃ | Thiazole-acetamide core | |
| Piperazine coupling | 2-Chloroacetamide + 4-phenylpiperazine + K₂CO₃ (DMF, reflux) | Piperazine-2-one-ethylthio group |
Basic: How is structural characterization performed to confirm the compound’s identity?
Characterization relies on multimodal spectroscopy:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- NMR : ¹H NMR identifies methoxy protons (~δ 3.8 ppm), aromatic protons in thiazole (δ 7.0–8.0 ppm), and piperazine methylenes (δ 2.5–3.5 ppm). ¹³C NMR verifies acetamide carbonyls (~δ 170 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₅N₅O₃S₂) and fragments corresponding to thiazole and piperazine moieties .
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Contradictions in biological activity (e.g., varying IC₅₀ values in kinase assays) may arise from differences in assay conditions or impurity profiles. Strategies include:
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out synthetic byproducts .
- Dose-Response Repetition : Perform triplicate assays under standardized conditions (e.g., ATP concentration, pH) .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify SAR trends .
Advanced: What computational methods optimize this compound’s target binding affinity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like kinases or GPCRs. For example:
- Docking Poses : Align the thiazole ring in hydrophobic pockets and position the piperazine moiety near polar residues (e.g., Asp/Glu for hydrogen bonding) .
- Binding Energy Scores : Prioritize derivatives with ΔG ≤ −8.0 kcal/mol and strong van der Waals interactions .
Q. Example Docking Results
| Derivative | Target Protein | ΔG (kcal/mol) | Key Interactions |
|---|---|---|---|
| Parent compound | Kinase X | −8.5 | Thiazole–Leu123, Piperazine–Asp189 |
| 4-Fluoro analog | Kinase X | −9.1 | Enhanced halogen bonding with Tyr166 |
Basic: What in vitro assays are recommended for preliminary biological screening?
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-1/2) using fluorogenic substrates .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 μM .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How does modifying the phenylpiperazine group impact metabolic stability?
Introducing electron-withdrawing groups (e.g., 4-CF₃) on phenylpiperazine enhances metabolic stability by reducing CYP450-mediated oxidation. Conversely, 4-methoxy groups may increase clearance due to O-demethylation. Assess using:
- Microsomal Stability Assays : Monitor parent compound depletion in human liver microsomes .
- Metabolite ID : LC-MS/MS to detect oxidative or hydrolytic metabolites .
Advanced: What analytical techniques quantify this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
